molecular formula C21H26N4O B4581607 N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No. B4581607
M. Wt: 350.5 g/mol
InChI Key: FHDZDONWKKBGKG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as A-971432, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is related to a class of chemicals that have been explored for their unique synthesis and chemical properties. For instance, studies on adamantane derivatives highlight the synthesis of compounds with potential biological applications and insights into their structural characteristics. Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related oxamides demonstrates the feasibility of achieving high yields under mild conditions, suggesting a potential pathway for the synthesis of compounds including this compound (D'yachenko, Burmistrov, & Butov, 2019).

Biological Activities

Adamantane derivatives have been explored for various biological activities. A notable study on 1-adamantanecarboxamides investigated their role as selective 5-HT2 receptor antagonists, showing significant potential in therapeutic applications (Fujio et al., 2000). Furthermore, novel adamantane-isothiourea hybrids were synthesized and demonstrated in vitro antimicrobial activity and in vivo hypoglycemic activities, underscoring the diverse pharmacological potential of adamantane-based compounds (Al-Wahaibi et al., 2017).

Material Sciences and Applications

Adamantane and its derivatives are also significant in material science, contributing to the development of novel materials with unique properties. For example, adamantane was used as a core for synthesizing liquid crystalline and amorphous molecular systems, showcasing its utility in creating materials with specific thermal and optical properties (Chen et al., 1995). Another study focused on the catalytic synthesis of N-aryladamantane-1-carboxamides, presenting a methodology that could be relevant for the synthesis and functionalization of this compound (Shishkin et al., 2020).

properties

IUPAC Name

N-(2-ethylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-2-17-5-3-4-6-18(17)24-19(26)20-8-15-7-16(9-20)11-21(10-15,12-20)25-14-22-13-23-25/h3-6,13-16H,2,7-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZDONWKKBGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
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